N'-(1H-indol-3-ylmethylene)-2-methylbenzohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound has been studied for its potential anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 2-methylbenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.
Medicine: It is being investigated for its potential use in treating inflammatory diseases and pain management.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound forms hydrogen bonds with key amino acids in the active site of the COX-2 enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2-METHYLBENZOHYDRAZIDE include other indole derivatives such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: Known for its anti-inflammatory activity.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Studied for its potential biological activities.
These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C17H15N3O/c1-12-6-2-3-7-14(12)17(21)20-19-11-13-10-18-16-9-5-4-8-15(13)16/h2-11,18H,1H3,(H,20,21)/b19-11+ |
InChI Key |
HVADAYSIMDENGP-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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